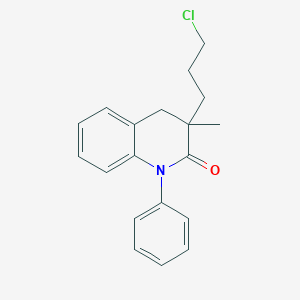![molecular formula C19H32O4Si B14218649 Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- CAS No. 830345-52-3](/img/structure/B14218649.png)
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a triethyl group and a dioxolane ring with phenyl and trimethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- typically involves the reaction of triethylsilane with a precursor containing the dioxolane ring. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to simpler silanes or siloxanes.
Substitution: The triethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Applications De Recherche Scientifique
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- involves its interaction with molecular targets through its reactive silane group. This interaction can lead to the formation of covalent bonds with other molecules, altering their chemical properties. The pathways involved may include nucleophilic substitution, addition reactions, and radical-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups.
Triethylsilane: Similar to the compound but lacks the dioxolane ring.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilane moiety.
Uniqueness
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is unique due to the presence of the dioxolane ring and the combination of phenyl and trimethyl substituents. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specific applications that simpler silanes cannot fulfill.
Propriétés
Numéro CAS |
830345-52-3 |
|---|---|
Formule moléculaire |
C19H32O4Si |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
triethyl-[(4,4,5-trimethyl-5-phenyldioxolan-3-yl)methylperoxy]silane |
InChI |
InChI=1S/C19H32O4Si/c1-7-24(8-2,9-3)23-20-15-17-18(4,5)19(6,22-21-17)16-13-11-10-12-14-16/h10-14,17H,7-9,15H2,1-6H3 |
Clé InChI |
MRIMDTRQNPIIQF-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OOCC1C(C(OO1)(C)C2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

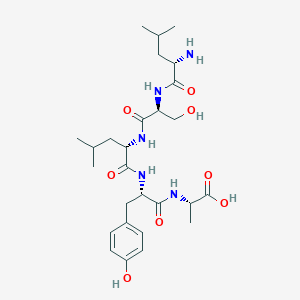
![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)

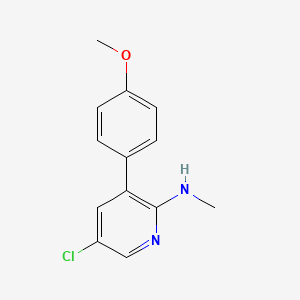
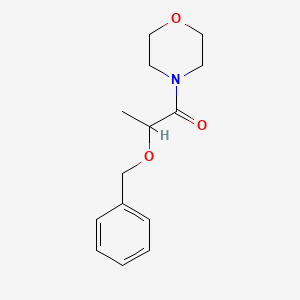
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)


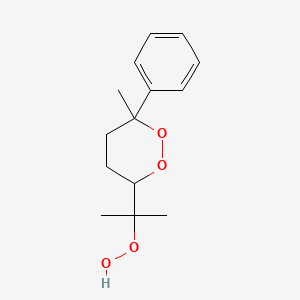
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
